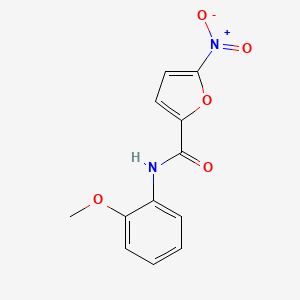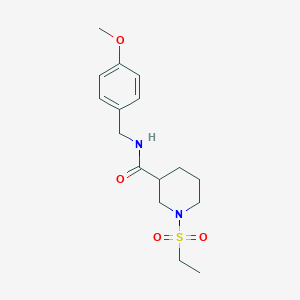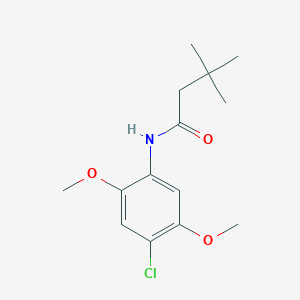
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine, also known as 4-FPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in medical research.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine involves the inhibition of SERT and DAT. This leads to an increase in the levels of serotonin and dopamine in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine can induce hyperactivity, anxiogenic effects, and locomotor sensitization in rodents. It has also been shown to have antidepressant-like effects in animal models of depression. Additionally, 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine has been shown to increase the release of dopamine and serotonin in the brain, which can have various effects on behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its high potency and selectivity for SERT and DAT. This makes it a useful tool for studying the role of these transporters in various physiological and behavioral processes. However, one limitation of using 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine is its potential for abuse and dependence. Therefore, caution should be exercised when handling and using this compound.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of drugs that can selectively target SERT and DAT. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine on behavior and mood. Finally, more research is needed to determine the potential therapeutic applications of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine in the treatment of various neuropsychiatric disorders.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine is a promising compound for medical research due to its potential applications in developing drugs that can selectively target SERT and DAT. While there are limitations to its use, the high potency and selectivity of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine make it a useful tool for studying the role of these transporters in various physiological and behavioral processes. Further research is needed to fully understand the mechanisms underlying the effects of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine involves the reaction of 1-(4-fluorophenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base catalyst. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is then purified using column chromatography to obtain pure 1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential applications in medical research. It has been shown to have an affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This makes it a promising candidate for developing drugs that can target these transporters.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDHEBXLNXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)
![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)
